3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione
Description
3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a thioxomethylamino group and a bis(2-hydroxyethyl)amino moiety. Its structure combines a five-membered thiolane ring (saturated thiacyclopentane) with two sulfonyl oxygen atoms (dione) and a methyl group at position 3. The bis(2-hydroxyethyl)amino group introduces hydrophilicity, while the thioxomethylamino linker may contribute to reactivity or coordination properties.
Properties
Molecular Formula |
C10H20N2O4S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C10H20N2O4S2/c1-10(2-7-18(15,16)8-10)11-9(17)12(3-5-13)4-6-14/h13-14H,2-8H2,1H3,(H,11,17) |
InChI Key |
IJMDHAMSOVFTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[Bis(2-hydroxyethyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
HCGREEN NO.1 (2-[[4-[Bis(2-hydroxyethyl)amino]phenyl]amino]-5-[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione)
Structural Differences :
- Core Structure: HCGREEN NO.1 features a cyclohexa-2,5-diene-1,4-dione (quinone) core, whereas the target compound has a thiolane-1,1-dione ring. The former is aromatic and planar, while the latter is non-aromatic and sulfur-containing.
- Substituents: Both share bis(2-hydroxyethyl)amino groups, but HCGREEN NO.1 includes an additional hydroxyethylamino substituent on the quinone ring.
Functional Implications :
- Applications: HCGREEN NO.1 is explicitly used as a hair dye , leveraging its conjugated quinone system for colorfastness. The target compound’s thiolane-dione core may instead favor redox activity or serve as a Michael acceptor in drug design.
- Solubility : The hydroxyethyl groups in both compounds enhance water solubility, but the thiolane-dione’s smaller ring size may reduce steric hindrance, improving binding affinity in biological systems.
Bis(trifluoromethyl)phenyl Amino Derivatives ()
Structural Differences :
- Substituents: The bis(trifluoromethyl)phenyl amino group in compounds like (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide introduces strong electron-withdrawing CF₃ groups, contrasting with the target compound’s electron-donating hydroxyethyl groups.
Functional Implications :
- Lipophilicity : Trifluoromethyl groups increase hydrophobicity, making these analogs suitable for lipid-rich environments (e.g., membrane penetration in drug delivery). The target compound’s hydroxyethyl groups favor aqueous solubility.
Benzisothiazole-1,1-dione Derivatives ()
Structural Differences :
- Core Structure: Benzisothiazole-1,1-dione derivatives (e.g., 3-[(2-hydroxyethyl)amino]-1,2-benzothiazole-1,1-dione) fuse a benzene ring with a thiazole-dione system, differing from the thiolane-dione’s saturated ring.
Functional Implications :
- Electronic Effects : The aromatic benzisothiazole-dione system delocalizes electron density, enhancing UV absorption (useful in dyes or sensors). The thiolane-dione’s saturated ring may exhibit greater conformational flexibility.
Bis-Heterocyclic Compounds ()
Structural Contrast :
- Heteroatoms : Bis-pyrimidines/pyrazoles contain nitrogen-rich rings, while the target compound emphasizes sulfur and oxygen. This difference influences hydrogen-bonding capacity and metal coordination behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
